2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-haloenones, and β-ketonitriles . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Materials Science: Pyrazolo[1,5-a]pyrimidines are used as fluorophores in optical applications due to their tunable photophysical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. By inhibiting the activity of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the induction of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-one
Uniqueness
Compared to similar compounds, 2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of substituents, which confer specific biological activities and photophysical properties.
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-3-8-19-13-20(24-15-17-9-7-12-23-14-17)27-22(25-19)21(16(2)26-27)18-10-5-4-6-11-18/h4-7,9-14,24H,3,8,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYWZVTJGOURL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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